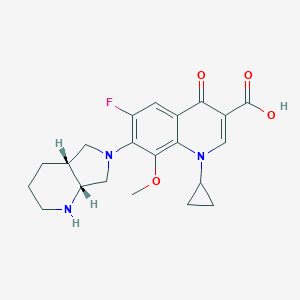

Moxifloxacin isoMer

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-BZNIZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268545-13-7 | |

| Record name | Moxifloxacin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Moxifloxacin Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent noted for its broad-spectrum activity.[1][2][3][4] Its molecular structure contains two chiral centers, giving rise to the possibility of four stereoisomers: (S,S), (R,R), (R,S), and (S,R).[5][6][7] The pharmacologically active and clinically utilized form is the (S,S)-isomer.[5][6][7] Differences in stereochemistry can lead to significant variations in pharmacological activity, pharmacokinetics, and potential toxicity.[8][9][10] Therefore, the stereoselective synthesis and rigorous characterization of moxifloxacin isomers are of paramount importance in drug development and quality control to ensure safety and efficacy.[11][12][13] This technical guide provides a comprehensive overview of the synthetic strategies, separation techniques, and characterization methodologies for the isomers of moxifloxacin, grounded in established scientific principles and regulatory expectations.[14][15]

Introduction: The Stereochemical Complexity of Moxifloxacin

Moxifloxacin's efficacy is intrinsically linked to its specific three-dimensional structure. The molecule's two stereocenters are located within the diazabicyclononyl ring side chain at the C-7 position of the quinolone core.[4][16][17] The desired (S,S)-isomer exhibits potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[2][4] The other isomers, namely the (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers, may possess altered biological activity profiles and are considered impurities.[5][6][7]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the stereoisomeric composition of chiral drugs.[12][13][18] It is crucial to justify the development of a single enantiomer over a racemate and to characterize and control all potential stereoisomeric impurities.[12][13][14] This underscores the need for robust and validated analytical methods capable of separating and quantifying each isomer.

Stereoselective Synthesis of Moxifloxacin

The primary goal in synthesizing moxifloxacin is to produce the (S,S)-isomer with high enantiomeric purity. This is typically achieved by preparing the chiral key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane, and subsequently coupling it with the fluoroquinolone core.[16][19][20][21]

Synthesis of the Chiral Intermediate: (S,S)-2,8-diazabicyclo[4.3.0]nonane

Several strategies have been developed for the asymmetric synthesis of this key intermediate. One effective approach involves an intramolecular double stereodifferentiation methodology.[19][20] This method utilizes a dual chiral-auxiliary strategy to ensure high stereoselectivity during a critical hydrogenation step, which establishes the desired cis-[5][9] bicyclic system.[19][20]

Another enantioselective synthesis route employs (R)-2-amino-2-phenylethanol as a chiral induction reagent.[21] This multi-step process is designed for operational simplicity, with purification often achievable through recrystallization.[21] Enzymatic resolution has also been explored, using lipases such as Candida antarctica lipase B (CALB) to selectively resolve a racemic precursor, yielding the desired enantiomer with high optical purity.[21]

Coupling and Final Synthesis

Once the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is obtained, it is condensed with an activated fluoroquinolone core, such as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid or its ester derivative.[1][16] The reaction is often carried out in the presence of a base.[1] Some processes utilize a borate intermediate to facilitate the coupling reaction, which can lead to higher yields.[1][16][22]

Caption: Stereoselective synthesis workflow for (S,S)-Moxifloxacin.

Separation of Moxifloxacin Isomers

The separation of stereoisomers is a critical analytical challenge. Due to their identical physical and chemical properties (in an achiral environment), specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers. This can be achieved through two primary approaches:

-

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the isomers are separated on a column containing a chiral selector immobilized on the stationary phase.

-

Indirect Separation using Chiral Derivatizing Agents (CDAs): In this method, the isomers are reacted with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.

-

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on an achiral column. A validated ligand-exchange chromatography method uses L-isoleucine and Cu(II) as chiral reagents in the mobile phase for the separation of moxifloxacin and its (R,R)-enantiomer on a reversed-phase column.[23]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that has been successfully applied to the enantiomeric purity assay of moxifloxacin hydrochloride.[5][6][7] This method is capable of separating the (S,S)-isomer from its (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers.[5][6][7] The separation is typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[5][6][7]

Table 1: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase or mobile phase additive. | High resolution, well-established, scalable for preparative separation. | Can be expensive, method development can be time-consuming. |

| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | High efficiency, low sample and solvent consumption, rapid method development. | Lower loading capacity, sensitivity can be lower than HPLC. |

Protocol: Enantiomeric Purity Assay by Capillary Electrophoresis

This protocol is adapted from a validated method for determining the enantiomeric purity of moxifloxacin hydrochloride.[5][6][7]

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 40 cm total length).

-

Background Electrolyte (BGE): 12.5 mM triethylamine (TEA) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (HS-γ-CD) and 6% acetonitrile.[5]

-

Separation Conditions:

-

Sample Preparation: Dissolve the moxifloxacin sample in the BGE to a suitable concentration.

-

Procedure: a. Rinse the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the BGE. b. Inject the sample using pressure or voltage. c. Apply the separation voltage and record the electropherogram.

-

Analysis: Identify and quantify the peaks corresponding to the (S,S)-isomer and any isomeric impurities based on their migration times, which are established using reference standards.

Characterization of Moxifloxacin Isomers

Once separated, the individual isomers must be unequivocally identified and characterized. A combination of spectroscopic and chiroptical techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[24][25][26] While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show distinct differences in chemical shifts and coupling constants. The use of chiral shift reagents can induce chemical shift differences in the spectra of enantiomers, allowing for their differentiation and the determination of enantiomeric purity. The proton NMR spectrum of moxifloxacin reveals characteristic signals for the aromatic protons and the protons of the cyclopropyl and diazabicyclononyl moieties.[24][26]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][27][28][29][30] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[30] While enantiomers have identical mass spectra, MS is crucial for identifying the overall structure and can be coupled with a chiral separation technique (e.g., LC-MS) for the analysis of isomeric mixtures.[29][30][31] The fragmentation patterns of moxifloxacin have been studied, providing a basis for structural confirmation.[27]

-

UV-Visible Spectrophotometry: This technique is used for quantitative analysis and is based on the absorption of light by the molecule.[17][32][33][34] Moxifloxacin exhibits a characteristic absorption maximum at approximately 294 nm.[17][34] While the UV spectra of stereoisomers are identical, this method is essential for quantification after separation.

Chiroptical Techniques

Chiroptical techniques are indispensable for studying chiral molecules as they respond differently to polarized light.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9][35] It is a highly sensitive method for determining the stereochemistry and absolute configuration of chiral drugs.[8][11][35][36] Enantiomers will produce mirror-image CD spectra, where one enantiomer shows a positive Cotton effect and the other a negative one at the same wavelength.[36] This makes CD an excellent tool for confirming the identity of a separated enantiomer and for determining enantiomeric purity.[11][36]

Caption: Logical workflow for the separation and characterization of moxifloxacin isomers.

Conclusion and Future Perspectives

The synthesis and characterization of moxifloxacin isomers are critical aspects of its development and commercialization, ensuring that the final drug product is safe, effective, and compliant with global regulatory standards. Stereoselective synthesis, primarily focusing on the creation of the chiral (S,S)-diazabicyclononyl intermediate, is key to producing the desired isomer with high purity.

Advanced analytical techniques, particularly chiral HPLC and capillary electrophoresis, are essential for the effective separation of all four potential stereoisomers. A combination of spectroscopic (NMR, MS) and chiroptical (CD) methods provides a self-validating system for the unambiguous characterization and confirmation of the absolute configuration of each isomer.

As analytical technologies continue to advance, we can anticipate the development of even more rapid and sensitive methods for chiral analysis. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals working with moxifloxacin and other complex chiral pharmaceuticals.

References

-

Berardi, A., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-66. [Link]

-

Lata, S., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Spectroscopy, 69(10), 1144-51. [Link]

-

Wang, Y., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development, 26(8), 2457–2464. [Link]

-

Wang, Y., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. American Chemical Society. [Link]

-

Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8-13. [Link]

-

Berardi, A., et al. (2010). Circular Dichroism in Drug Discovery and Development: an Abridged Review. ResearchGate. [Link]

-

MtoZ Biolabs. The Application of Circular Dichroism in Pharmaceutical Analysis. [Link]

-

Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]

-

Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. [Link]

-

Wang, X., et al. (2010). First way of enantioselective synthesis of moxifloxacin intermediate. ResearchGate. [Link]

- CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.

-

Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(10), 6623–6634. [Link]

-

Liu, H.-F., et al. (2010). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

-

Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]

- EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

-

Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks. [Link]

-

Asghar, S., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 33(5). [Link]

-

Hotha, K. K., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 819(1), 165-9. [Link]

- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.

-

Zhang, T., et al. (2015). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. [Link]

-

Scriba, G. K. G., & Szabó, Z. I. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2217. [Link]

-

Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate. [Link]

-

Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. ResearchGate. [Link]

-

Sznitowska, M., et al. (2014). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 71(1), 59-66. [Link]

-

Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

-

Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link]

-

Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. ResearchGate. [Link]

-

El-Didamony, A. M., et al. (2013). Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride. Journal of the Chinese Chemical Society, 60(5), 551-559. [Link]

-

Al-Omar, M. A. (2018). The 1 H NMR spectrum of moxifloxacin HCl in DMSO-d 6. ResearchGate. [Link]

-

Real Life Pharmacology. (2023). Moxifloxacin Pharmacology. YouTube. [Link]

-

Asghar, S., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4(Suppl)), 1801-1808. [Link]

-

Cipla Ltd. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. European Patent Office. [Link]

-

Gendeh, H. S., et al. (2024). Moxifloxacin. StatPearls. [Link]

-

Gul, S., et al. (2015). UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands. SciSpace. [Link]

-

RCSB PDB. (n.d.). Moxifloxacin. PDB-101. [Link]

-

Asghar, S., et al. (2019). 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. ResearchGate. [Link]

Sources

- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 5. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Application of Circular Dichroism in Pharmaceutical Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 15. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. applications.emro.who.int [applications.emro.who.int]

- 29. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ptfarm.pl [ptfarm.pl]

- 32. researchgate.net [researchgate.net]

- 33. Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]

- 36. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Moxifloxacin: A Guide to the Structure, Separation, and Significance of its Enantiomers and Diastereomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent whose efficacy and safety are intrinsically linked to its stereochemistry.[1][2][3] The presence of two stereogenic centers in its structure gives rise to a complex family of four stereoisomers: one pair of enantiomers and two pairs of diastereomers.[4][5] As with many chiral drugs, these isomers can exhibit profoundly different pharmacological and toxicological profiles.[6] This technical guide provides a comprehensive exploration of the chemical structures of moxifloxacin's stereoisomers. It details the causality behind the analytical methodologies required for their separation and characterization, grounded in field-proven techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Furthermore, this document synthesizes the structural and analytical data within the broader context of pharmacological activity and regulatory expectations, offering a critical resource for professionals in drug development and quality control.

The Centrality of Chirality in Moxifloxacin's Design

Chirality, the property of "handedness" in molecules, is a fundamental principle in pharmacology.[7][8] Biological systems, composed of chiral entities like enzymes and receptors, often interact stereoselectively with drug molecules. Consequently, the different enantiomers of a chiral drug can elicit distinct physiological responses, with one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[6][7]

Moxifloxacin is a synthetic fluoroquinolone that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, thereby leading to bacterial cell death.[9] Its chemical structure features two chiral centers within the diazabicyclononyl ring attached at the C-7 position of the quinolone core.[4][10] This structural feature dictates the existence of four possible stereoisomers. The pharmacologically active and marketed form of the drug is specifically the (S,S)-isomer.[4] Its enantiomer, the (R,R)-isomer, and the two diastereomers, (R,S) and (S,R), are considered chiral impurities.[4][5][11] Therefore, the ability to resolve and quantify these isomers is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Structural Elucidation of Moxifloxacin Stereoisomers

The moxifloxacin molecule, 1-cyclopropyl-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possesses two stereocenters at the C-4a and C-7a positions of the fused ring system.[12] This gives rise to 2² = 4 stereoisomers.

-

(S,S)-Moxifloxacin: The therapeutically active eutomer.

-

(R,R)-Moxifloxacin: The enantiomer of the active form and a key chiral impurity.[4]

-

(S,R)-Moxifloxacin & (R,S)-Moxifloxacin: Diastereomers of the active form.

The spatial arrangement of these isomers is depicted below.

Caption: Chemical structures of the four stereoisomers of moxifloxacin.

Analytical Strategies for Chiral Separation

Given the stereochemical complexity, robust and validated analytical methods are required to ensure the enantiomeric purity of moxifloxacin. The primary goal is to separate the active (S,S)-isomer from its enantiomer and diastereomers. Two powerful techniques have proven effective: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

HPLC is a cornerstone technique for chiral separations. For moxifloxacin, a particularly insightful and cost-effective approach involves ligand-exchange chromatography using a chiral mobile phase additive on a standard achiral column.[4][13]

Causality of Separation (Ligand-Exchange Mechanism): This method relies on the formation of transient, ternary diastereomeric complexes in the mobile phase.[14] A chiral selector (e.g., the amino acid L-Isoleucine) and a metal ion (e.g., Copper (II)) are added to the mobile phase.[4][15] These components form a chiral complex. The enantiomers of moxifloxacin then interact with this chiral complex to form new, short-lived diastereomeric complexes. Because diastereomers have different physical properties, these newly formed complexes exhibit different stabilities and partitioning behaviors between the mobile phase and the achiral stationary phase (e.g., C18).[4][14] This difference in interaction affinity allows for their separation on the column. This approach is a significant improvement over methods requiring expensive chiral stationary phases.[13][14]

Caption: Experimental workflow for chiral analysis via Ligand-Exchange HPLC.

This protocol is a synthesized representation based on validated methods.[4][13][15]

-

Mobile Phase Preparation:

-

Prepare an aqueous solution containing 0.01 M Copper (II)-Sulfate and 0.01 M L-Isoleucine.

-

Adjust the pH to 3.5 using a suitable acid (e.g., phosphoric acid).

-

Mix this aqueous solution with methanol in a ratio of 70:30 (v/v).

-

Filter and degas the final mobile phase prior to use.

-

-

Chromatographic Conditions:

-

Column: Achiral C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 23°C.

-

Detection Wavelength: 293 nm.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the moxifloxacin drug substance in the mobile phase to achieve a final concentration of approximately 1,000 µg/mL.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

The (S,S)-isomer will elute as the major peak, while the (R,R)-enantiomer, if present, will elute as a separate, well-resolved peak.

-

The method should be validated for linearity, accuracy, precision, and robustness, with a limit of quantification for the (R,R)-enantiomer typically in the range of 0.1-0.3 µg/mL.[4][13]

-

| Parameter | Value | Source(s) |

| Column Type | Achiral Reversed-Phase C18 | [4][13] |

| Mobile Phase | Aqueous Cu(II)-Sulfate & L-Isoleucine with Methanol | [13][15] |

| pH | 3.5 | [13] |

| Flow Rate | 0.9 - 1.0 mL/min | [4][14] |

| Temperature | 23 - 40°C | [13][16] |

| Detection (UV) | 293 - 295 nm | [4][5][15] |

| Analysis Time | < 20 minutes | [4] |

Capillary Electrophoresis (CE): A High-Resolution Alternative

Capillary Electrophoresis offers an orthogonal approach with high separation efficiency, capable of resolving all four stereoisomers simultaneously.[5]

Causality of Separation (Chiral Selector Interaction): In this technique, a chiral selector, such as a highly-sulfated gamma-cyclodextrin (HS-γ-CD), is added to the background electrolyte (buffer).[4][5] The cyclodextrin has a hydrophobic inner cavity and a hydrophilic exterior. The different stereoisomers of moxifloxacin exhibit varying degrees of inclusion into the chiral cavity of the cyclodextrin. This differential binding affinity alters their effective electrophoretic mobility, leading to their separation as they migrate through the capillary under an applied voltage.[5]

This protocol is based on a validated method for enantiomeric purity.[4][5]

-

Background Electrolyte (BGE) Preparation:

-

Prepare a 12.5 mM triethylamine (TEA) phosphate buffer.

-

Adjust the pH to 2.5.

-

Add 5% (w/v) highly-sulfated gamma-cyclodextrin (HS-γ-CD) as the chiral selector.

-

Incorporate 6% acetonitrile as an organic modifier.

-

-

CE Conditions:

-

Capillary: Fused-silica (e.g., 50 µm i.d. x 40 cm).

-

Applied Voltage: -13 kV.

-

Temperature: 20°C.

-

Detection Wavelength: 295 nm.

-

-

Sample Preparation:

-

Dissolve the moxifloxacin sample in a suitable solvent (e.g., the BGE or water) to an appropriate concentration.

-

-

Analysis:

Pharmacological Significance and Regulatory Framework

The rigorous analytical separation of moxifloxacin stereoisomers is not merely an academic exercise; it is a regulatory and clinical necessity. The antibacterial activity is known to reside in the (S,S)-isomer.[4] This stereoselectivity is common among fluoroquinolones. For instance, with the related drug ofloxacin, the S-isomer is up to 100 times more active against DNA gyrase than the R-isomer, a difference attributed to a more favorable binding interaction with the enzyme-DNA complex.[17] While specific data on the activity of moxifloxacin's other isomers is less prevalent in the provided literature, it is standard practice to treat them as impurities that must be controlled within strict limits.

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the development of chiral drugs.[18][19][20] These guidelines mandate that:

-

The stereoisomeric composition of the drug substance be well-characterized.[20]

-

Stereospecific analytical methods must be developed and validated.[7]

-

The pharmacokinetic, metabolic, pharmacological, and toxicological properties of individual isomers should be investigated, especially if there is a potential for in-vivo conversion or if isomers exhibit different profiles.[7][20]

The development of moxifloxacin as a single, chirally pure (S,S)-isomer is a direct consequence of these principles, aiming to maximize therapeutic benefit while minimizing potential risks associated with the administration of an unnecessary or potentially harmful isomeric load.[6][8]

Conclusion

The stereochemistry of moxifloxacin is a textbook example of the critical role of chirality in modern drug design and development. The existence of two chiral centers necessitates a deep understanding of its four stereoisomers, with the (S,S)-enantiomer being the sole contributor to its therapeutic effect. Advanced analytical techniques, particularly ligand-exchange HPLC and chiral capillary electrophoresis, provide the necessary tools to ensure the stereochemical purity of the active pharmaceutical ingredient. These methods are not just protocols but self-validating systems that uphold the scientific integrity of the drug product. For researchers and developers, a thorough grasp of the structure, separation, and differential activity of these isomers is essential for navigating the complex path of drug manufacturing, quality control, and regulatory approval.

References

-

Enantiomeric Separation of Moxifloxacin and Its (R, R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Available at: [Link]

-

Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed. Available at: [Link]

-

FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. Available at: [Link]

- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. Google Patents.

-

Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. PubMed. Available at: [Link]

-

Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. Available at: [Link]

-

Chiral Bioequivalence – An Explainer. Chiralpedia. Available at: [Link]

-

Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Regulatory requirements-Chiral drugs.pptx. Slideshare. Available at: [Link]

-

Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

- Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. Google Patents.

-

Structures of moxifloxacin (S,S isomer) and its chiral impurities. ResearchGate. Available at: [Link]

-

Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Semantic Scholar. Available at: [Link]

-

Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof (2015). SciSpace. Available at: [Link]

-

Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (PDF). Available at: [Link]

-

Indicate the orientation around each of the labeled chirality centers in moxifloxacin. Bartleby. Available at: [Link]

-

Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. FarFar. Available at: [Link]

-

Moxifloxacin. PubChem. Available at: [Link]

- Process for the synthesis of moxifloxacin hydrochloride. Google Patents.

-

Moxifloxacin. PDB-101. Available at: [Link]

- Process for the Synthesis of Moxifloxacin Hydrochloride. Google Patents.

-

Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. ResearchGate. Available at: [Link]

- Method for synthesizing moxifloxacin hydrochloride. Google Patents.

-

Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision. MDPI. Available at: [Link]

-

Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics. Available at: [Link]

-

Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Walsh Medical Media. Available at: [Link]

-

Moxifloxacin. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Mechanism of differential activities of ofloxacin enantiomers. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedgrid.com [biomedgrid.com]

- 7. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 8. Regulatory requirements-Chiral drugs.pptx [slideshare.net]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 10. Answered: Indicate the orientation around each of the labeled chirality centers in moxifloxacin. If there are only two chirality centers in the molecule choose none for… | bartleby [bartleby.com]

- 11. researchgate.net [researchgate.net]

- 12. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 15. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]

- 16. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]

- 17. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

A Deep Dive into the Stereospecific Pharmacological Activities of Moxifloxacin's (S,S) and (R,R) Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Moxifloxacin's Efficacy

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, has solidified its clinical importance.[1] However, a critical aspect often overlooked in general clinical discourse is the stereochemistry of the moxifloxacin molecule. Moxifloxacin possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available drug is the pure (S,S)-enantiomer, which is the pharmacologically active form.[2][3] Its antipode, the (R,R)-enantiomer, is considered a chiral impurity.[2] This technical guide provides a comprehensive exploration of the distinct pharmacological activities of the (S,S) and (R,R) isomers of moxifloxacin, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the stereospecificity of moxifloxacin's action is paramount for optimizing therapeutic strategies and ensuring drug safety and quality.

Comparative In Vitro Antibacterial Activity: A Tale of Two Isomers

The antibacterial efficacy of moxifloxacin is overwhelmingly attributed to the (S,S)-enantiomer. While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of the (R,R)-isomer are not extensively published, the established understanding is that the (R,R)-isomer possesses significantly weaker or no clinically relevant antibacterial activity. The focus of antimicrobial susceptibility testing is, therefore, entirely on the (S,S)-isomer.

Below is a summary of the established in vitro activity of moxifloxacin, which corresponds to the (S,S)-isomer, against a range of common bacterial pathogens.

| Bacterial Species | Moxifloxacin (S,S-isomer) MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.125[4] |

| Staphylococcus aureus (Methicillin-resistant) | 4[4] |

| Escherichia coli | 8[4] |

| Streptococcus pneumoniae | 0.25[5] |

| Streptococcus pyogenes | 0.12[5] |

| Listeria monocytogenes | 0.5[5] |

The potent activity of the (S,S)-isomer against key respiratory pathogens and its efficacy against both Gram-positive and Gram-negative bacteria underscore its clinical utility.[1]

Mechanism of Action: Stereoselective Inhibition of Bacterial Topoisomerases

The bactericidal action of moxifloxacin is a result of its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Moxifloxacin stabilizes the covalent complex between these enzymes and DNA, leading to double-strand breaks and ultimately, cell death.

The profound difference in the antibacterial activity between the (S,S) and (R,R) isomers stems from their differential ability to interact with and inhibit these target enzymes. The (S,S)-enantiomer exhibits a significantly higher affinity for the active sites of both DNA gyrase and topoisomerase IV.

| Enzyme | Bacterial Source | Moxifloxacin (S,S-isomer) IC50 (µM) |

| Topoisomerase IV | Staphylococcus aureus | 1.0[6] |

| DNA Gyrase | Staphylococcus aureus | Similar to Topoisomerase IV inhibition[7] |

The dual targeting of both DNA gyrase and topoisomerase IV by the (S,S)-isomer is a key feature of its potent and broad-spectrum activity.[7]

Caption: Mechanism of stereoselective inhibition of bacterial topoisomerases by moxifloxacin isomers.

In Vivo Efficacy: The Clinical Relevance of Stereoisomerism

The superior in vitro activity of the (S,S)-isomer translates directly to its in vivo efficacy. Animal models of infection consistently demonstrate the therapeutic effectiveness of moxifloxacin, which is administered as the (S,S)-enantiomer.[8][9] For instance, in a rabbit model of Staphylococcus aureus arthritis, oral moxifloxacin was shown to be a suitable alternative to standard parenteral therapy.[9]

Given the negligible in vitro activity of the (R,R)-isomer, it is not expected to contribute to the therapeutic effect of moxifloxacin in vivo. Its presence as an impurity would, at best, be inert and at worst, could contribute to off-target effects and toxicity.

Safety and Toxicity Profile: The Question of Stereoselective Cardiotoxicity

A well-documented adverse effect of moxifloxacin is the prolongation of the QT interval on an electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias.[10][11][12] A crucial question for drug safety is whether this cardiotoxicity is stereoselective.

While the available clinical and preclinical safety data primarily pertains to moxifloxacin administered as the (S,S)-isomer, there is a lack of publicly available studies that directly compare the QT prolongation potential of the (S,S) and (R,R) isomers. It is plausible that the cardiotoxic effects are primarily associated with the pharmacologically active (S,S)-isomer, as this is the isomer that interacts with biological targets. However, without direct comparative data, the contribution of the (R,R)-isomer to this adverse effect cannot be definitively ruled out. This represents a critical area for further investigation in the non-clinical safety assessment of moxifloxacin.

Moxifloxacin has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key mechanism underlying drug-induced QT prolongation.[11] The IC50 for hERG current inhibition by moxifloxacin has been reported to be 35.7 µM.[11]

Experimental Protocols

Chiral Separation of Moxifloxacin Isomers by High-Performance Liquid Chromatography (HPLC)

The accurate quantification of the (R,R)-isomer as a chiral impurity in moxifloxacin drug substance is critical for quality control. A stereospecific liquid chromatography method is essential for this purpose.

Principle: This method utilizes a chiral mobile phase additive to achieve separation of the enantiomers on a standard reversed-phase column. The chiral additive forms transient diastereomeric complexes with the moxifloxacin enantiomers, which have different affinities for the stationary phase, allowing for their separation.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Prepare an aqueous solution containing a chiral reagent, such as L-isoleucine, and a metal salt, such as copper(II) sulfate.

-

Adjust the pH of the aqueous phase to an optimal value for complex formation and separation.

-

Mix the aqueous phase with an organic modifier, such as methanol, in a specified ratio.

-

-

Chromatographic System:

-

Use a standard HPLC system equipped with a UV detector.

-

Employ a reversed-phase column, such as a C18 column.

-

Set the column temperature and flow rate to the optimized values.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the moxifloxacin sample in the mobile phase to a known concentration.

-

-

Chromatographic Analysis:

-

Inject the sample solution into the HPLC system.

-

Monitor the elution of the isomers using the UV detector at a specified wavelength (e.g., 293 nm).

-

The (S,S)-isomer and the (R,R)-isomer will elute at different retention times, allowing for their individual quantification.

-

Caption: Workflow for chiral separation of moxifloxacin isomers by HPLC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Moxifloxacin Stock Solution:

-

Prepare a stock solution of the moxifloxacin isomer to be tested in a suitable solvent.

-

-

Preparation of Microtiter Plates:

-

Dispense a standardized bacterial inoculum into each well of a 96-well microtiter plate.

-

Prepare serial twofold dilutions of the moxifloxacin stock solution in the wells, creating a concentration gradient.

-

Include positive control wells (bacteria without antibiotic) and negative control wells (broth only).

-

-

Incubation:

-

Incubate the microtiter plates at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

-

Reading the Results:

-

After incubation, visually inspect the plates for turbidity, indicating bacterial growth.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV. DNA gyrase activity is typically measured by its ability to introduce supercoils into relaxed plasmid DNA, while topoisomerase IV activity is often assessed by its ability to decatenate kinetoplast DNA (kDNA).

Step-by-Step Methodology (Supercoiling Assay for DNA Gyrase):

-

Reaction Setup:

-

In a reaction tube, combine a reaction buffer, relaxed plasmid DNA (substrate), and the purified DNA gyrase enzyme.

-

Add varying concentrations of the this compound to be tested.

-

Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

-

Analysis by Agarose Gel Electrophoresis:

-

Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light.

-

-

Data Analysis:

-

Quantify the amount of supercoiled DNA in each lane.

-

The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

-

Caption: Workflow for DNA gyrase inhibition assay.

Conclusion

The pharmacological activity of moxifloxacin is exquisitely stereospecific, with the (S,S)-enantiomer being the sole contributor to its potent antibacterial effects. This stereoselectivity is driven by the differential interaction of the isomers with the bacterial target enzymes, DNA gyrase and topoisomerase IV. While the (R,R)-isomer is considered an inactive chiral impurity, its potential contribution to the adverse effect profile of moxifloxacin, particularly cardiotoxicity, warrants further investigation. For drug development and manufacturing, stringent control of the chiral purity of moxifloxacin is imperative to ensure optimal efficacy and safety. This technical guide has provided a comprehensive overview of the distinct pharmacological profiles of the moxifloxacin isomers, along with detailed experimental protocols for their evaluation, to support the ongoing research and development efforts in the field of antibacterial therapeutics.

References

-

GaBI Journal. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains. Available at: [Link]

-

Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome. British Journal of Pharmacology. Available at: [Link]

-

The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. The Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome. British Journal of Pharmacology. Available at: [Link]

-

Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. The Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Available at: [Link]

-

Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Scientific Reports. Available at: [Link]

-

In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone. Survey of Ophthalmology. Available at: [Link]

-

Moxifloxacin-induced QT interval prolongation and torsades de pointes: a narrative review. Expert Opinion on Drug Safety. Available at: [Link]

-

Moxifloxacin concentration correlate with QTc interval in rifampicin-resistant tuberculosis patients on shorter treatment regimens. PMC. Available at: [Link]

-

Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Detecting moxifloxacin-induced QTc prolongation in thorough QT and early clinical phase studies using a high. Amps LLC. Available at: [Link]

-

Moxifloxacin: Comparative Inhibitory Bactericidal Activity Against Susceptible and Multidrug-Resistant Gram-Positive Bacteria. ResearchGate. Available at: [Link]

-

In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae. Chemotherapy. Available at: [Link]

-

Global Health: Antimicrobial Resistance: undefined: Moxifloxacin. PDB-101. Available at: [Link]

-

Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Evaluation of Moxifloxacin-induced Biochemical Changes in Mice. PMC. Available at: [Link]

-

Activity of moxifloxacin and ciprofloxacin against purified... ResearchGate. Available at: [Link]

-

In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels. MDPI. Available at: [Link]

-

Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. Available at: [Link]

-

Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]

- 5. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Moxifloxacin-induced QT interval prolongation and torsades de pointes: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Moxifloxacin Isomers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of moxifloxacin, with a specific focus on its stereoisomers. As the therapeutic agent is the (S,S)-enantiomer, understanding any differential metabolism, distribution, or clearance of its corresponding (R,R)-enantiomer is critical for a complete pharmacological and toxicological profile. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to the study of its metabolic fate.

Introduction: The Significance of Stereoselectivity in Moxifloxacin's Metabolism

Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of bacteria.[1][2] It is marketed as a single enantiomer, the (S,S)-isomer, which is responsible for its pharmacological activity.[3] Like other chiral drugs, the inactive enantiomer, in this case, the (R,R)-isomer, may exhibit different pharmacokinetic and metabolic profiles. While often considered an impurity, the potential for differential metabolism necessitates a thorough investigation.[3][4]

The metabolism of moxifloxacin is noteworthy in that it largely bypasses the Cytochrome P450 (CYP) enzyme system, which is a common source of drug-drug interactions.[3][5] Instead, its clearance is primarily mediated by Phase II conjugation reactions, namely sulfation and glucuronidation.[5][6][7] This guide will delve into the established metabolic pathways and provide a detailed protocol for their in vitro investigation using human liver microsomes (HLM), a standard and reliable system for studying drug metabolism.[8][9][10]

Established Metabolic Pathways of Moxifloxacin

Moxifloxacin is metabolized into two primary, inactive metabolites: the acyl-glucuronide (M2) and the N-sulfate conjugate (M1).[7] Approximately 52% of an administered dose is metabolized through these conjugation pathways.[3]

-

Glucuronidation (M2 formation): This is a significant pathway, accounting for about 14% of the dose, with the resulting acyl-glucuronide metabolite being excreted in the urine.[3][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specific isoforms that have been identified as being involved are UGT1A1, UGT1A3, and UGT1A9, with UGT1A1 being the most efficient.[8]

-

Sulfation (M1 formation): The N-sulfate conjugate is the major metabolite, accounting for approximately 38% of the dose, and is primarily eliminated in the feces.[3]

It is important to note that a significant portion of moxifloxacin (around 45%) is excreted unchanged in both urine and feces.[3] The lack of significant CYP-mediated metabolism means moxifloxacin has a lower potential for drug-drug interactions compared to many other antibiotics.[3]

Experimental Design: A Step-by-Step Protocol for In Vitro Metabolism Studies of Moxifloxacin Isomers

The following protocol is designed to provide a robust framework for investigating the in vitro metabolism of moxifloxacin's (S,S) and (R,R) isomers using pooled human liver microsomes. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents

-

Test Compounds: (S,S)-Moxifloxacin and (R,R)-Moxifloxacin (as hydrochloride salts).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM).

-

Cofactors: UDPGA (uridine 5'-diphosphoglucuronic acid, trisodium salt), PAPS (3'-phosphoadenosine-5'-phosphosulfate, lithium salt).

-

Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4).

-

Activator: Magnesium Chloride (MgCl2).

-

Quenching Solution: Acetonitrile containing an appropriate internal standard.

-

Analytical Standards: Reference standards for Moxifloxacin (both isomers) and any available metabolite standards.

Incubation Procedure

The core of the in vitro study is the incubation of the isomers with the metabolically active HLM in the presence of necessary cofactors.

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl2, and HLM. Pre-incubate this mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.

-

Initiate the Reaction: Add the moxifloxacin isomer (either S,S or R,R) to the pre-warmed incubation mixture. The final substrate concentration should be carefully chosen, typically ranging from 1 to 25 µM to be physiologically relevant.[9]

-

Add Cofactors: Start the metabolic reaction by adding the cofactors (UDPGA for glucuronidation, PAPS for sulfation, or a combination).

-

Incubate: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) to assess the time-course of metabolism.[9]

-

Terminate the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (containing the internal standard). This precipitates the proteins and halts all enzymatic activity.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Methodology: Chiral Separation and Quantification

A critical component of this study is the ability to separate and quantify the parent isomers and their respective metabolites.

-

Chromatography: A validated, stereospecific Liquid Chromatography (LC) method is essential. Several methods have been developed for the chiral separation of moxifloxacin isomers, often using a reversed-phase column with a chiral reagent in the mobile phase, such as L-isoleucine-Cu(II).[3][5]

-

Detection: Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detection due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug and its metabolites.[9]

Data Analysis

The primary endpoints of this study are the determination of the rate of disappearance of the parent isomers and the rate of formation of their metabolites.

-

Metabolic Stability: Calculate the percentage of the parent isomer remaining at each time point.

-

Metabolite Formation: Quantify the concentration of the glucuronide and sulfate metabolites formed over time.

-

Kinetic Parameters: If substrate concentrations are varied, Michaelis-Menten kinetics can be used to determine Vmax and Km for each isomer and each metabolic pathway.

Visualization of Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow and the metabolic pathways of moxifloxacin.

Caption: Experimental workflow for the in vitro metabolism of moxifloxacin isomers.

Caption: Primary Phase II metabolic pathways of moxifloxacin.

Expected Outcomes and Data Interpretation

While direct comparative data on the in vitro metabolism of moxifloxacin isomers is scarce in publicly available literature, this experimental design allows for the robust generation of such data. A hypothetical summary of expected quantitative data is presented below.

| Parameter | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin |

| Glucuronidation (M2 Formation) | ||

| Apparent Km (µM) | Expected Value | Expected Value |

| Apparent Vmax (pmol/min/mg protein) | Expected Value | Expected Value |

| Sulfation (M1 Formation) | ||

| Apparent Km (µM) | Expected Value | Expected Value |

| Apparent Vmax (pmol/min/mg protein) | Expected Value | Expected Value |

| Overall Metabolic Stability | ||

| Half-life (t1/2, min) | Expected Value | Expected Value |

The results from this study will provide critical insights into whether the metabolism of moxifloxacin is stereoselective. A significant difference in the kinetic parameters (Km, Vmax) or the metabolic stability (t1/2) between the (S,S) and (R,R) isomers would indicate stereoselective metabolism. This information is vital for a comprehensive understanding of the drug's disposition and for assessing any potential risks associated with the presence of the (R,R)-enantiomer.

Conclusion: The Path to a Complete Metabolic Profile

This guide has outlined the known metabolic pathways of moxifloxacin and provided a detailed, scientifically-grounded protocol for the in vitro investigation of its isomers. By focusing on the causality behind experimental choices and employing robust analytical techniques, researchers can generate high-quality, reliable data. A thorough understanding of the stereoselective metabolism of moxifloxacin is not merely an academic exercise; it is a cornerstone of ensuring the drug's optimal safety and efficacy profile. The methodologies described herein provide a clear path to achieving this comprehensive metabolic understanding.

References

-

Moxifloxacin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (2025). Available from: [Link]

-

Moxifloxacin. (2020). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

-

Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018). Xeno-Tech. Available from: [Link]

-

Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. (2007). ResearchGate. Available from: [Link]

-

Tachibana, M., Tanaka, M., Masubuchi, Y., & Horie, T. (2005). Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Drug Metabolism and Disposition, 33(6), 803-811. Available from: [Link]

-

Ravikumar, M., Varma, M. S., Swamy, P. Y., & Rao, P. S. (2007). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia, 66(5-6), 443-446. Available from: [Link]

-

Poboży, E., & Sroka, M. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 129, 361-368. Available from: [Link]

-

Obach, R. S. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 889, 43-55. Available from: [Link]

-

Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660. Available from: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. Available from: [Link]

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229-244. Available from: [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Available from: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. Available from: [Link]

-

Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. (2015). SciSpace. Available from: [Link]

-

Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. (2005). ElectronicsAndBooks.com. Available from: [Link]

-

Hsueh, P. R., Chen, W. H., Luh, K. T., & Hsiue, T. R. (2001). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of the Formosan Medical Association, 100(1), 1-6. Available from: [Link]

-

Goldstein, E. J., Citron, D. M., & Merriam, C. V. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. Available from: [Link]

- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. (n.d.). Google Patents.

-

Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. (2020). Current Drug Metabolism. Available from: [Link]

-

Stereoselective pharmacokinetics and metabolism of chiral drugs. (2016). SlideShare. Available from: [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (2017). Drug Metabolism and Disposition. Available from: [Link]

-

Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. (2004). SciSpace. Available from: [Link]

-

Hiyama, Y., Nakanishi, T., & Yoshida, K. I. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775-1779. Available from: [Link]

Sources

- 1. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]

- 6. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Physicochemical Properties of Moxifloxacin's Geometric Isomers

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are intrinsically linked to its unique chemical structure, which includes two chiral centers, giving rise to four possible stereoisomers.[1][2][3] This technical guide provides a comprehensive exploration of the distinct physicochemical properties of these geometric isomers. We will delve into the nuances of their solubility, acid-base dissociation constants (pKa), lipophilicity, and solid-state characteristics. Furthermore, this guide will detail the analytical methodologies crucial for the separation and characterization of these isomers, offering insights into the practical challenges and solutions in a drug development context. The profound implications of these stereochemical differences on formulation, bioavailability, and therapeutic action will also be discussed, providing researchers, scientists, and drug development professionals with a critical resource for harnessing the full potential of this important antibacterial agent.

Introduction: The Significance of Stereochemistry in Moxifloxacin

Moxifloxacin's potent antibacterial activity stems from its ability to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism of action, however, is highly dependent on the three-dimensional arrangement of the molecule. The commercially available and therapeutically active form of moxifloxacin is the (S,S)-enantiomer.[1][4] Its geometric isomers, the (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers, may exhibit different biological activities and toxicity profiles.[1] Therefore, a thorough understanding and control of the stereochemistry are paramount during drug development and manufacturing to ensure a safe and effective final product.

The subtle yet significant differences in the spatial arrangement of atoms between these isomers can lead to marked variations in their physicochemical properties. These properties, in turn, govern how the drug behaves in various environments, from its dissolution in the gastrointestinal tract to its interaction with biological membranes and target enzymes. This guide will systematically dissect these differences, providing a foundational understanding for the rational design of formulations and analytical methods.

The Four Geometric Isomers of Moxifloxacin

Moxifloxacin possesses two chiral centers, leading to the existence of four stereoisomers:

-

(S,S)-Moxifloxacin: The therapeutically active enantiomer.

-

(R,R)-Moxifloxacin: The enantiomer of the active drug.

-

(R,S)-Moxifloxacin: A diastereomer.

-

(S,R)-Moxifloxacin: A diastereomer.

Diagram 1: The Stereoisomers of Moxifloxacin

Caption: Relationship between the four stereoisomers of moxifloxacin.

Comparative Physicochemical Properties of Moxifloxacin Isomers

While enantiomers share identical physicochemical properties in an achiral environment, diastereomers can exhibit distinct characteristics. These differences, although sometimes subtle, can have significant consequences for drug development.

Solubility and Dissolution Rate

The solubility of a drug is a critical determinant of its oral bioavailability. For moxifloxacin, which is a weak base, solubility is pH-dependent. In acidic environments, such as the stomach, the amine groups become protonated, leading to higher solubility.[5][6] As the pH increases in the small intestine, the solubility decreases.[5]

While the (S,S) and (R,R) enantiomers are expected to have identical solubility profiles, the diastereomers may exhibit differences due to variations in their crystal lattice energies and interactions with the solvent. These differences can influence the dissolution rate, which in turn can affect the rate and extent of drug absorption.

Acid-Base Dissociation (pKa)

Moxifloxacin has two ionizable groups: a carboxylic acid and a secondary amine on the piperidine ring. The pKa values for these groups determine the ionization state of the molecule at different physiological pH values. The reported pKa values for moxifloxacin are approximately 6.2-6.3 for the carboxylic acid and 9.1-9.3 for the secondary amine.[5][7][8]

The pKa values of the (S,S) and (R,R) enantiomers are identical. However, the diastereomers can have slightly different pKa values due to the different spatial arrangement of the functional groups, which can alter the electronic environment and the stability of the ionized forms. These minor pKa shifts can influence the drug's solubility, lipophilicity, and interaction with biological targets.

Lipophilicity (Log P / Log D)

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A drug's ability to permeate biological membranes is directly related to its lipophilicity.

The Log P value for moxifloxacin is approximately 2.9, indicating a moderate degree of lipophilicity.[7] As with other properties, the (S,S) and (R,R) enantiomers will have the same Log P value. The diastereomers, however, may have slightly different Log P values due to differences in their intramolecular hydrogen bonding and overall molecular conformation, which can affect their partitioning between aqueous and lipid phases.

Solid-State Properties: Crystallography and Polymorphism

The solid-state properties of a drug substance can significantly impact its stability, dissolution, and manufacturability. Moxifloxacin hydrochloride can exist in different crystalline forms, known as polymorphs.[9][10][11] These polymorphs can have different melting points, solubilities, and stabilities.

The individual stereoisomers of moxifloxacin can also crystallize in different forms. The crystal packing of enantiomers will be mirror images, resulting in identical X-ray diffraction patterns. Diastereomers, on the other hand, can have completely different crystal structures, leading to distinct solid-state properties. These differences can be exploited for the separation of diastereomers by crystallization.

Table 1: Summary of Key Physicochemical Properties of Moxifloxacin

| Property | Reported Value for Moxifloxacin (S,S-isomer) | Expected Differences Between Isomers |

| Molecular Weight | 401.4 g/mol [7] | None |

| Melting Point | 238-242 °C[7] | Diastereomers may have different melting points. |

| Aqueous Solubility | pH-dependent; higher in acidic conditions[5][6] | Diastereomers may have different solubilities. |